4-[(Dimethylamino)methyl]-3-methyl-1,2-oxazol-5-amine
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Overview
Description
4-[(Dimethylamino)methyl]-3-methyl-1,2-oxazol-5-amine is an organic compound with a unique structure that includes an oxazole ring substituted with a dimethylamino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)methyl]-3-methyl-1,2-oxazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a β-keto ester, with a dimethylamine source. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial processes often employ automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(Dimethylamino)methyl]-3-methyl-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
4-[(Dimethylamino)methyl]-3-methyl-1,2-oxazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or reagent in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(Dimethylamino)methyl]-3-methyl-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A widely used nucleophilic catalyst in organic synthesis.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Known for its antioxidant properties.
4-[(Dimethylamino)methyl]-2,6-di-tert-butylphenol: Used in polymer chemistry and materials science.
Uniqueness
4-[(Dimethylamino)methyl]-3-methyl-1,2-oxazol-5-amine is unique due to its oxazole ring structure, which imparts distinct chemical reactivity and potential applications. Its combination of a dimethylamino group and a methyl group on the oxazole ring differentiates it from other similar compounds and provides unique opportunities for research and development.
Properties
IUPAC Name |
4-[(dimethylamino)methyl]-3-methyl-1,2-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-5-6(4-10(2)3)7(8)11-9-5/h4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJZYGOPSIMELU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1CN(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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